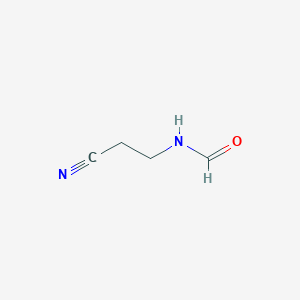

N-(2-cyanoethyl)formamide

Description

Structure

3D Structure

Properties

CAS No. |

59749-65-4 |

|---|---|

Molecular Formula |

C4H6N2O |

Molecular Weight |

98.10 g/mol |

IUPAC Name |

N-(2-cyanoethyl)formamide |

InChI |

InChI=1S/C4H6N2O/c5-2-1-3-6-4-7/h4H,1,3H2,(H,6,7) |

InChI Key |

LWUUXENGQFMODR-UHFFFAOYSA-N |

Canonical SMILES |

C(CNC=O)C#N |

Origin of Product |

United States |

Synthetic Methodologies for N 2 Cyanoethyl Formamide

Established Reaction Pathways

The synthesis of N-(2-cyanoethyl)formamide is predominantly achieved through well-established chemical reactions that have been optimized for both laboratory and industrial-scale production.

The primary route to this compound is the cyanoethylation of formamide (B127407), a type of nucleophilic addition reaction. asianpubs.org In this process, a compound with an active hydrogen atom, such as formamide, adds across the double bond of acrylonitrile (B1666552). asianpubs.org The reaction is typically facilitated by a basic catalyst. tdl.org The mechanism involves the nucleophilic attack of the formamide anion on the β-carbon of the acrylonitrile molecule. asianpubs.org

This reaction can sometimes lead to the formation of N,N-bis-(2-cyanoethyl)-formamide, where two molecules of acrylonitrile react with one molecule of formamide. prepchem.com The reaction conditions, including the molar ratio of the reactants, can be adjusted to favor the formation of the desired mono-substituted product, this compound. google.com

In an industrial setting, this compound, also referred to as N-(α-cyanoethyl)formamide, serves as a key intermediate in the production of N-vinylformamide (NVF). lookchem.comgoogle.com One major commercial route involves the reaction of acetaldehyde (B116499) with hydrogen cyanide (HCN) and subsequently with formamide to produce this compound. justia.comgoogle.com This intermediate is then subjected to a process known as "cracking" or pyrolysis, where it is thermally decomposed to yield NVF and HCN, with the latter being recycled back into the process. justia.comgoogle.com This thermal decomposition is typically carried out in the vapor phase at high temperatures, ranging from 300-600°C. google.com

Another pathway to NVF involves the initial formation of hydroxyethyl (B10761427) formamide from acetaldehyde and formamide. google.com This can then be converted to an ester, which is subsequently cracked to produce NVF. google.com While this route does not directly use this compound, it highlights the modular nature of NVF synthesis where different intermediates can be employed. google.comwipo.intgoogle.com

Catalytic Systems and Reaction Optimization in Synthesis

The efficiency and selectivity of this compound synthesis are heavily dependent on the catalytic system employed. Both base-catalyzed and more advanced catalytic approaches have been developed to optimize the reaction.

The cyanoethylation of formamide is most commonly carried out in the presence of an alkaline catalyst. tdl.org A variety of basic compounds have been proven effective, including:

Alkali metal hydroxides (e.g., sodium hydroxide) tdl.org

Alkali metal alkoxides (e.g., sodium methoxide) tdl.org

Quaternary ammonium (B1175870) hydroxides (e.g., benzyltrimethylammonium (B79724) hydroxide, known as Triton B) tdl.org

The choice of catalyst can influence the reaction rate and the formation of byproducts. For instance, the use of a composite basic catalyst comprising potassium carbonate and triethylamine (B128534) has been reported in the synthesis of hydroxyethyl formamide, a related compound. chemicalbook.com The concentration of the base is a critical parameter, as it must be sufficient to catalyze the reaction without causing excessive polymerization of acrylonitrile, a common side reaction. google.com

Research into more advanced catalytic systems aims to improve the yield and selectivity of this compound synthesis while potentially offering milder reaction conditions. While much of the literature focuses on the base-catalyzed route, the broader field of cyanoethylation offers insights into potential advancements. For example, in the cyanoethylation of other substrates like amines, various catalysts including copper salts and Lewis acids have been employed to enhance reactivity, particularly for less reactive starting materials. asianpubs.orgasianpubs.org

Furthermore, developments in catalysis for formamide synthesis in general, such as the use of fluorine-containing sulfonimide metal salts or acid gases like CO2 as accelerators, could potentially be adapted for the synthesis of this compound, offering pathways with higher efficiency and easier catalyst removal. google.comgoogle.com

Green Chemistry Considerations in Synthetic Protocols

The industrial production of chemicals like this compound and its derivatives is increasingly scrutinized through the lens of green chemistry, which emphasizes waste reduction and the use of more environmentally benign processes. A key metric in this evaluation is atom economy, which measures the efficiency of a reaction in converting reactants into the desired product. primescholars.com

The synthesis of N-vinylformamide via the this compound intermediate involves a cracking step that regenerates and recycles hydrogen cyanide, which aligns with the green chemistry principle of maximizing atom economy. justia.comprimescholars.com However, the use of the highly toxic HCN in the first place presents a significant safety and environmental challenge. google.com

Alternative synthetic routes to NVF that avoid the use of HCN are therefore of great interest from a green chemistry perspective. google.com For example, the pathway involving the cracking of an ester of hydroxyethyl formamide generates a diacid as a byproduct, which is less hazardous than HCN. google.com The development of solvent-free reaction conditions, as has been explored for the cyanoethylation of alcohols using solid catalysts like Amberlyst A-21, represents another avenue for making the synthesis of related compounds more environmentally friendly. researchgate.net The ultimate goal is to develop processes that are not only economically viable but also sustainable and minimize environmental impact. googleapis.com

Investigation of Chemical Reactivity and Transformation Mechanisms

Role as a Precursor in Organic Synthesis

N-(2-cyanoethyl)formamide serves as a key starting material for the synthesis of several important organic compounds, most notably N-vinylformamide, and holds potential for the creation of various nitrogen-containing heterocyclic systems.

A significant application of this compound is its role as a precursor to N-vinylformamide (NVF), a valuable monomer in the production of water-soluble polymers. The conversion is achieved through a thermal elimination reaction, often referred to as "cracking," where the molecule decomposes at elevated temperatures.

The process involves the thermal decomposition of N-(α-cyanoethyl)formamide, an isomer of this compound, which yields N-vinylformamide and hydrogen cyanide (HCN) as a byproduct. researchgate.net This elimination reaction is a key industrial route for the production of NVF. The thermal treatment of the vaporized starting material typically occurs at temperatures ranging from 150°C to 600°C. researchgate.net While the primary focus of existing literature is on the α-isomer, the β-isomer, this compound, is also a potential precursor, though the specific conditions and mechanisms may differ. The generation of other related olefins from this compound is less documented in readily available literature, with the primary transformation being the elimination to form NVF.

Table 1: Thermal Decomposition of N-(α-cyanoethyl)formamide

| Reactant | Product(s) | Byproduct | Temperature Range |

| N-(α-cyanoethyl)formamide | N-Vinylformamide | Hydrogen Cyanide | 150°C - 600°C |

This table summarizes the key transformation of N-(α-cyanoethyl)formamide into N-vinylformamide through thermal decomposition.

The bifunctional nature of this compound presents intriguing possibilities for its use in the synthesis of nitrogen-containing heterocycles. The presence of both a nitrile (C≡N) group and a formamide (B127407) (-NHCHO) group within the same molecule allows for potential intramolecular cyclization reactions to form rings such as pyrimidines or pyridines.

One plausible pathway for heterocycle formation is through a Thorpe-Ziegler type of reaction. This reaction involves the base-catalyzed intramolecular condensation of a dinitrile to form a cyclic ketone after hydrolysis. wikipedia.org While this compound is not a dinitrile, the reactivity of the nitrile group in the presence of a suitable base could potentially lead to an intramolecular cyclization involving the formamide moiety. However, specific examples of such reactions starting from this compound are not extensively reported in the scientific literature. General methods for pyrimidine (B1678525) synthesis often involve the condensation of a three-carbon fragment with an amidine, urea, or guanidine (B92328) derivative. bu.edu.egorganic-chemistry.orgnih.gov Similarly, pyridine (B92270) synthesis can be achieved through various condensation and cycloaddition reactions. nih.govbaranlab.orgorganic-chemistry.orgsemanticscholar.orgnih.gov The direct application of this compound to these established synthetic routes remains an area for further exploration.

The study of formamide and its derivatives is of significant interest in the field of prebiotic chemistry, which explores the chemical origins of life. Formamide (HCONH₂) is considered a plausible precursor for the synthesis of essential biomolecules, such as amino acids and nucleobases, under conditions mimicking the early Earth. wikipedia.org Given that this compound is a derivative of formamide, it is conceivable that it could have played a role in similar prebiotic synthetic pathways.

The presence of the cyanoethyl group introduces additional reactivity. Cyano groups are known to be involved in Strecker synthesis, a plausible prebiotic route to amino acids. The combination of a formamide and a cyanoethyl group in one molecule could have facilitated the formation of more complex structures. For instance, N-formylaminonitriles, which are structurally related to this compound, are readily formed from aldehydes and cyanide in a formamide-rich environment and are considered potential precursors to amino acid derivatives. nih.govacs.org The cyanoethylation of nucleobases is a known side reaction in oligonucleotide synthesis, highlighting the reactivity of the cyanoethyl group with biologically relevant molecules. While direct evidence for the involvement of this compound in specific prebiotic pathways is yet to be established, its chemical properties make it a molecule of interest in the broader context of the chemical origins of life.

Reactions Involving the Formamide Moiety

The formamide functional group in this compound is also a site of chemical reactivity, allowing for transformations such as hydrolysis and reduction, as well as its potential use in formylation reactions.

The formamide moiety can undergo typical amide reactions. One such transformation is hydrolysis, which would lead to the formation of β-alanine and formic acid. This reaction would involve the cleavage of the amide bond by water, typically under acidic or basic conditions.

Another important transformation is the reduction of the formamide group. The reduction of N-substituted formamides is a known method for the synthesis of N-methylamines. nih.gov Reagents such as sodium borohydride (B1222165) in the presence of iodine can be used to reduce N-substituted carbonylimidazoles, which are formed in situ from amines and can proceed through a formamide intermediate, to the corresponding methylamines. nih.gov Applying such a reduction to this compound would be expected to yield N-(2-cyanoethyl)methylamine. This transformation provides a route to introduce a methyl group on the nitrogen atom, further diversifying the potential synthetic applications of this starting material.

Formylation is a chemical process where a formyl group (-CHO) is added to a molecule. While various reagents are known to act as formylating agents, there is no direct evidence in the reviewed literature to suggest that this compound itself is commonly used as a formylating agent. Formylation of amines is a common reaction to produce formamides, and various methods exist for this transformation, often employing reagents like formic acid or N-formyl imides. nih.govwikipedia.orgrsc.org

Conversely, the amino group of the formamide in this compound could potentially undergo further formylation to yield N-(2-cyanoethyl)-N-formylformamide, although this specific derivative is not widely reported. The reactivity of the nitrogen atom in the formamide is generally lower than that of a primary or secondary amine due to the electron-withdrawing effect of the adjacent carbonyl group. Nevertheless, under specific conditions, further functionalization at the nitrogen atom could be possible, leading to a variety of derivatives.

Reactivity Profile of the Cyanoethyl Substituent

The cyanoethyl group, -CH₂CH₂CN, is a key determinant of the reactivity of this compound. Its reactivity is centered around the electrophilic nature of the nitrile carbon and the potential for elimination reactions under basic conditions.

The cyano group (-C≡N) is characterized by a polarized triple bond, rendering the carbon atom electrophilic. This electrophilicity allows for nucleophilic attack at the carbon atom. The reactivity of the nitrile group can be influenced by the presence of adjacent electron-withdrawing groups, which can enhance the electrophilic character of the nitrile carbon.

Conversely, the cyanoethyl group as a whole does not typically engage in direct electrophilic interactions. Its primary mode of reaction involving electrophiles is centered on the potential for the nitrogen atom of the formamide group or the nitrile group to act as a Lewis base, though this is generally a weak interaction.

Table 1: Predicted Nucleophilic and Electrophilic Interactions of the Cyanoethyl Substituent

| Interaction Type | Reactant Type | Site of Interaction on Cyanoethyl Group | Expected Product Type |

|---|---|---|---|

| Nucleophilic Addition | Strong Nucleophiles (e.g., Grignard reagents, LiAlH₄) | Nitrile Carbon | Ketones (after hydrolysis), Primary Amines |

A significant characteristic of the 2-cyanoethyl group is its lability under basic conditions. In a reaction analogous to its use as a protecting group in oligonucleotide synthesis, the cyanoethyl group in this compound is susceptible to β-elimination. This reaction is facilitated by the acidity of the protons on the carbon atom adjacent to the electron-withdrawing cyano group.

Under basic conditions, a proton is abstracted, leading to the formation of a carbanion. This intermediate then eliminates the formamide anion to generate acrylonitrile (B1666552) (H₂C=CHCN). Acrylonitrile is a reactive Michael acceptor, meaning it can readily undergo conjugate addition with a wide range of nucleophiles.

The stability of this compound is therefore compromised in the presence of strong bases. Conversely, under neutral and mildly acidic conditions, the molecule is expected to be more stable, though the formamide group can undergo hydrolysis, particularly with heating in the presence of acid or base.

Table 2: Stability and Transformation of this compound under Different Conditions

| Condition | Reactivity of Cyanoethyl Group | Primary Transformation Product |

|---|---|---|

| Strong Base (e.g., NaOH, DBU) | β-elimination | Acrylonitrile |

| Strong Acid (e.g., H₂SO₄, HCl) with heat | Hydrolysis of nitrile group | N-(2-carboxyethyl)formamide |

| Neutral (aqueous) | Slow hydrolysis of formamide group | β-aminopropionamide |

Mechanistic Elucidation of Key Chemical Transformations

The key chemical transformations of this compound involve the hydrolysis of the formamide and nitrile functionalities, and the base-catalyzed elimination of the cyanoethyl group.

Base-Catalyzed Generation of Acrylonitrile:

The mechanism for the generation of acrylonitrile from this compound under basic conditions is a classic example of a β-elimination reaction (E1cB-like mechanism).

Deprotonation: A base (B:) abstracts a proton from the carbon atom alpha to the cyano group. This is the rate-determining step.

Formation of a Carbanion Intermediate: The abstraction of the proton results in the formation of a resonance-stabilized carbanion.

Elimination: The lone pair on the carbanion facilitates the elimination of the formamide anion, leading to the formation of a carbon-carbon double bond and generating acrylonitrile.

Acid-Catalyzed Hydrolysis of the Formamide Group:

The hydrolysis of the formamide moiety in this compound under acidic conditions proceeds through a nucleophilic acyl substitution mechanism.

Protonation: The oxygen atom of the formyl group is protonated by an acid (H₃O⁺), which activates the carbonyl carbon towards nucleophilic attack.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom.

Elimination: The C-N bond is cleaved, and β-alanine is eliminated. The resulting protonated formic acid then deprotonates.

Acid-Catalyzed Hydrolysis of the Nitrile Group:

The nitrile group can also be hydrolyzed under acidic conditions to a carboxylic acid.

Protonation: The nitrogen atom of the nitrile group is protonated, increasing the electrophilicity of the carbon atom.

Nucleophilic Attack: A water molecule attacks the nitrile carbon.

Tautomerization: The initial adduct undergoes tautomerization to form an amide intermediate, N-(2-carbamoylethyl)formamide.

Hydrolysis of the Amide: The newly formed amide can then undergo further acid-catalyzed hydrolysis to the corresponding carboxylic acid, N-(2-carboxyethyl)formamide.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic compounds in the solution state. By probing the magnetic properties of atomic nuclei, NMR provides atom-specific information about the chemical environment, connectivity, and spatial relationships within a molecule.

Proton (¹H) NMR spectroscopy of N-(2-cyanoethyl)formamide reveals distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ) of each proton is influenced by the electron density of its surroundings, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons, providing direct evidence of connectivity.

The molecule contains three distinct sets of protons: the formyl proton (-CHO), and the two methylene (B1212753) groups (-CH₂-) of the cyanoethyl chain. The formyl proton is expected to appear as a singlet in the downfield region of the spectrum, typically around 8.0-8.5 ppm, due to the deshielding effect of the adjacent carbonyl group. The two methylene groups form an ethyl system. The protons on the carbon adjacent to the nitrogen atom (N-CH₂) are deshielded by the electronegative nitrogen and are expected to appear as a triplet. The protons on the carbon adjacent to the cyano group (-CH₂-CN) are also deshielded and would appear as a triplet. The coupling between these two methylene groups results in the characteristic triplet-of-triplets pattern, confirming their adjacency.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound This table is based on established principles of NMR spectroscopy and data for analogous structures, as specific experimental values for this compound are not widely reported in publicly available literature.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-C(O) | 8.0 - 8.5 | Singlet (s) |

| N-CH₂ - | 3.4 - 3.8 | Triplet (t) |

| -CH₂ -CN | 2.6 - 3.0 | Triplet (t) |

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon framework of this compound. In a broadband proton-decoupled spectrum, each unique carbon atom gives rise to a single peak, allowing for the direct counting of non-equivalent carbons. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

The molecule possesses four distinct carbon atoms: the carbonyl carbon (C=O), the two methylene carbons of the ethyl chain, and the nitrile carbon (C≡N). The carbonyl carbon is the most deshielded and appears furthest downfield, typically in the range of 160-165 ppm. The nitrile carbon resonates in a characteristic region around 117-120 ppm. The methylene carbon attached to the nitrogen (N-CH₂) is more deshielded than the one adjacent to the cyano group (-CH₂-CN) due to the higher electronegativity of nitrogen.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound This table is based on established principles of NMR spectroscopy and data for analogous structures, as specific experimental values for this compound are not widely reported in publicly available literature.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C =O | 160 - 165 |

| C ≡N | 117 - 120 |

| N-C H₂- | 35 - 45 |

| -C H₂-CN | 15 - 25 |

Two-dimensional (2D) NMR experiments provide further layers of structural detail by correlating signals from different nuclei. Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning the ¹H and ¹³C signals.

A ¹H-¹H COSY spectrum would show cross-peaks between the signals of the two methylene groups (-CH₂-CH₂-), confirming that these protons are coupled to each other and thus are on adjacent carbons. nih.gov No other cross-peaks would be expected, as the formyl proton and the NH proton (if visible) are not typically coupled to the ethyl chain protons.

An HSQC experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. libretexts.org This would definitively link the proton signal around 3.4-3.8 ppm to the carbon signal at 35-45 ppm (the N-CH₂ group) and the proton signal at 2.6-3.0 ppm to the carbon signal at 15-25 ppm (the -CH₂-CN group). libretexts.org The formyl proton signal would correlate with the carbonyl carbon signal. libretexts.org

Vibrational Spectroscopy (Infrared and Raman)

The IR and Raman spectra of this compound are dominated by absorptions corresponding to its key functional groups.

N-H Stretch: A sharp to moderately broad absorption is expected in the region of 3300-3500 cm⁻¹ in the IR spectrum, corresponding to the N-H stretching vibration of the secondary amide.

C-H Stretch: C-H stretching vibrations of the methylene groups will appear just below 3000 cm⁻¹. uni.lu The formyl C-H stretch typically shows a characteristic, though sometimes weak, pair of bands around 2850 cm⁻¹ and 2750 cm⁻¹.

C≡N Stretch: A sharp and intense absorption characteristic of the nitrile group will be present in the 2240-2260 cm⁻¹ region. scirp.org This is often a very clean and easily identifiable peak.

C=O Stretch (Amide I band): A very strong and sharp absorption for the carbonyl stretch of the formamide (B127407) group is expected around 1670-1700 cm⁻¹. nih.gov This is one of the most prominent features in the IR spectrum.

N-H Bend (Amide II band): The N-H bending vibration, coupled with C-N stretching, gives rise to the Amide II band, typically found near 1550 cm⁻¹.

Table 3: Characteristic Infrared Absorption Frequencies for this compound This table is based on established group frequency correlations.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch | Amide | 3300 - 3500 | Medium-Strong |

| C-H Stretch | Alkane (CH₂) | 2850 - 2960 | Medium |

| C≡N Stretch | Nitrile | 2240 - 2260 | Strong, Sharp |

| C=O Stretch (Amide I) | Formamide | 1670 - 1700 | Very Strong |

| N-H Bend (Amide II) | Amide | ~1550 | Medium-Strong |

The formamide group can exist in cis and trans conformations with respect to the carbonyl group and the N-H bond. The rotational barrier between these conformers is significant, often leading to the presence of both forms in solution at room temperature. Vibrational spectroscopy can be a sensitive tool for studying this conformational isomerism.

The precise frequencies of the C=O stretch (Amide I) and N-H bend (Amide II) bands can differ slightly between the cis and trans conformers. By analyzing the spectra at different temperatures or in different solvents, it may be possible to observe changes in the relative intensities of these bands, providing information about the conformational equilibrium and the relative stabilities of the isomers. nih.gov Similarly, certain low-frequency "fingerprint" region vibrations in both IR and Raman spectra can be unique to a specific conformer, allowing for their identification and quantification. openstax.org Detailed computational studies in conjunction with experimental spectra are often employed to assign these conformational-sensitive vibrational modes accurately.

Mass Spectrometry in Molecular Structure Confirmation

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, it offers profound insights into the molecular formula and connectivity of atoms within a molecule.

High-resolution mass spectrometry (HRMS) is distinguished by its ability to measure the mass-to-charge ratio (m/z) of an ion with very high precision. This capability allows for the determination of the exact mass of a molecule, which in turn enables the confident assignment of its elemental composition. Unlike nominal mass measurements, which provide integer masses, HRMS can differentiate between ions with the same nominal mass but different elemental formulas.

For this compound, the molecular formula is C₄H₆N₂O. The theoretical exact mass can be calculated by summing the precise masses of its constituent isotopes.

Theoretical Exact Mass Calculation for this compound (C₄H₆N₂O)

| Element | Number of Atoms | Isotopic Mass (amu) | Total Mass (amu) |

|---|---|---|---|

| Carbon (¹²C) | 4 | 12.000000 | 48.000000 |

| Hydrogen (¹H) | 6 | 1.007825 | 6.046950 |

| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Total | | | 98.048013 |

An experimental HRMS analysis of this compound would be expected to yield a molecular ion peak ([M]⁺˙ or [M+H]⁺) that corresponds closely to this calculated theoretical exact mass. The high accuracy of HRMS, often within a few parts per million (ppm), provides strong evidence for the elemental composition of the molecule, thereby confirming its molecular formula.

In addition to determining the molecular mass, mass spectrometry provides crucial structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, the resulting molecular ion can be unstable and break apart into smaller, characteristic fragment ions. The masses of these fragments and their relative abundances create a unique fingerprint that can be used to deduce the original structure of the molecule.

Predicted Fragmentation Pathways for this compound:

The structure of this compound offers several potential sites for fragmentation upon ionization. The primary fragmentation processes for amides typically involve cleavage of the bonds adjacent to the carbonyl group and the nitrogen atom.

α-Cleavage: A common fragmentation pathway for amides is the cleavage of the bond alpha to the carbonyl group. For this compound, this could involve the loss of a hydrogen radical from the formyl group, leading to a fragment ion at m/z 97.

Cleavage of the N-C Bond: The bond between the nitrogen atom and the cyanoethyl group is another likely point of cleavage. This could result in the formation of a formamide radical and a cyanoethyl cation ([CH₂CH₂CN]⁺) with an m/z of 54.

McLafferty Rearrangement: While less common for secondary amides compared to primary amides, a McLafferty-type rearrangement could potentially occur, involving the transfer of a hydrogen atom from the ethyl chain to the carbonyl oxygen, followed by the elimination of a neutral molecule.

Loss of the Cyano Group: Fragmentation could also involve the loss of the cyano radical (·CN), which has a mass of 26. This would lead to a fragment ion at m/z 72.

The analysis of these and other potential fragment ions in an experimental mass spectrum would provide strong confirmatory evidence for the structure of this compound. By piecing together the masses of the observed fragments, the connectivity of the atoms in the original molecule can be confidently established.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic and geometric characteristics of molecules. These methods, such as Density Functional Theory (DFT), are routinely used to predict a wide range of molecular properties with high accuracy.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For a flexible molecule like N-(2-cyanoethyl)formamide, which has several rotatable bonds, conformational analysis is crucial to identify the various low-energy conformers and understand their relative stabilities. This is typically achieved using methods like Density Functional Theory (DFT), which balances computational cost and accuracy. However, specific studies detailing the optimized bond lengths, bond angles, and dihedral angles for the conformers of this compound have not been published.

Electronic Structure and Molecular Orbital Theory

The electronic behavior of a molecule is described by its molecular orbitals. Frontier Molecular Orbital (FMO) theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important for predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A detailed HOMO-LUMO analysis for this compound, including orbital energy levels and electron density distributions, is not currently available in the literature.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict spectroscopic data, which is essential for interpreting experimental results. Quantum chemical calculations can forecast vibrational frequencies for Infrared (IR) and Raman spectroscopy, as well as chemical shifts for Nuclear Magnetic Resonance (NMR) spectroscopy. These theoretical spectra serve as a powerful tool for structural confirmation. For this compound, no published data from computational predictions of its NMR, IR, or Raman spectra could be located.

Intermolecular Interactions and Solvent Effects on Reactivity

The chemical behavior of a molecule is often significantly influenced by its environment. Computational models can simulate the non-covalent interactions between molecules and how the presence of a solvent affects molecular structure and reactivity. Given the polar nature of the formamide (B127407) and cyano groups in this compound, solvent effects are expected to play a crucial role in its chemical processes. However, specific computational research detailing the intermolecular interactions or the influence of different solvents on the reactivity of this compound is not available.

Applications in Materials Science and Polymer Chemistry As a Monomer/intermediate

Precursors for Poly(vinylamine) and Related Polymers

N-(2-cyanoethyl)formamide plays a crucial, albeit indirect, role as a precursor in the synthesis of poly(vinylamine) (PVAm), a polymer distinguished by its high density of primary amine groups. PVAm is not synthesized directly from its corresponding monomer, vinylamine, due to the monomer's inherent instability. Consequently, a multi-step synthesis involving a more stable precursor monomer is the preferred industrial route.

The primary pathway involves the following steps:

Synthesis of this compound (FAN): The process begins with the reaction of acetaldehyde (B116499) with hydrogen cyanide (HCN), followed by a reaction with formamide (B127407). This sequence yields this compound, also referred to in industrial contexts as FAN.

Synthesis of N-vinylformamide (NVF): The this compound intermediate is then subjected to a "cracking" process. This step involves the elimination of hydrogen cyanide, which is typically recycled, to produce N-vinylformamide (NVF). NVF is the stable, polymerizable monomer essential for this synthesis route.

Polymerization of NVF: N-vinylformamide is polymerized via free-radical polymerization to produce poly(N-vinylformamide) (PNVF). This results in a water-soluble polymer with formamide groups pending from the main chain.

Hydrolysis of PNVF: The final step is the hydrolysis of PNVF to yield poly(vinylamine). This can be achieved under either acidic or basic conditions, which removes the formyl group from the nitrogen atom, exposing the primary amine. Basic hydrolysis is often favored as it can achieve nearly complete conversion to PVAm.

This synthetic route highlights the importance of this compound as a key intermediate that enables the large-scale production of N-vinylformamide, and subsequently, the highly functional poly(vinylamine). PVAm and its related copolymers are valued in numerous applications, including water treatment, paper manufacturing, and as functional coatings, due to their cationic nature and reactive primary amine groups.

| Step | Reactants | Intermediate/Product | Key Process |

| 1 | Acetaldehyde, Hydrogen Cyanide, Formamide | This compound (FAN) | Synthesis of Intermediate |

| 2 | This compound (FAN) | N-vinylformamide (NVF) | Cracking/Elimination |

| 3 | N-vinylformamide (NVF) | Poly(N-vinylformamide) (PNVF) | Free-Radical Polymerization |

| 4 | Poly(N-vinylformamide) (PNVF) | Poly(vinylamine) (PVAm) | Hydrolysis (Acidic or Basic) |

Modification of Polymeric Materials

The direct application of this compound for the modification of existing polymeric materials is not extensively documented in scientific literature. However, the chemical structure of the compound suggests potential for such applications through the reactivity of its cyano and formamide functional groups. Polymer modification techniques like grafting are used to alter the surface properties or bulk characteristics of a material. nih.govyoutube.com

Theoretically, this compound could be used in polymer modification in several ways:

Grafting Reactions: The molecule could potentially be grafted onto polymer backbones containing reactive sites. This would introduce both cyano and formamide functionalities to the original polymer, altering properties such as polarity, solubility, and adhesion.

Surface Functionalization: Polymer surfaces could be functionalized to introduce cyanoethylformamide moieties. This would modify the surface energy, wettability, and biocompatibility of the material. nih.govutwente.nl

Cyanoethylation: The process of cyanoethylation involves the addition of a cyanoethyl group to a substrate. asianpubs.org While acrylonitrile (B1666552) is the typical reagent for this reaction, derivatives like this compound could potentially participate in similar reactions under specific catalytic conditions, introducing the -CH2CH2CN group along with the formamide functionality. google.comtaylorandfrancis.comresearchgate.net

These potential applications remain largely theoretical without specific research to validate them. The reactivity of the cyano group (e.g., hydrolysis to a carboxylic acid or reduction to an amine) and the formamide group (e.g., hydrolysis to an amine) could offer further pathways for post-modification after being attached to a polymer.

Advanced Material Design through Cyanoethylformamide Derivatives

Derivatives of this compound, most notably N,N-Bis(2-cyanoethyl)formamide, are recognized as versatile building blocks in the synthesis of more complex molecules and specialty polymers. nbinno.comuni.lunih.govsielc.com These derivatives serve as key intermediates in the production of materials with unique and advanced properties. chemimpex.com1stsci.com

N,N-Bis(2-cyanoethyl)formamide, with its two cyanoethyl groups and a central formamide linkage, offers multiple reactive sites for polymer synthesis. chemimpex.com This trifunctional nature makes it a valuable component for creating:

Cross-linked Polymer Networks: The two terminal cyano groups can undergo reactions to form cross-linked polymer networks. Such materials often exhibit enhanced thermal stability, chemical resistance, and mechanical strength.

Specialty Polymers and Resins: Its use as a building block allows for the incorporation of both nitrile and amide functionalities into the polymer backbone or as side chains. This can be leveraged to create polymers for specific applications such as adhesives, coatings, and specialty resins where properties like adhesion, polarity, and thermal performance are critical. chemimpex.com

Functional Hydrogels: The hydrophilic nature of the formamide group and the potential for the cyano groups to be hydrolyzed into carboxylic acid or amide groups make such derivatives interesting candidates for the synthesis of functional hydrogels. nih.govnih.gov Hydrogels are used in a wide range of applications, from biomedical devices to absorbent materials.

While specific examples of advanced materials derived directly from this compound are not abundant in the literature, its derivative, N,N-Bis(2-cyanoethyl)formamide, is established as a crucial intermediate in fine chemical manufacturing and material science, underscoring the potential of this class of compounds in the design of next-generation materials. nbinno.com

Analytical Method Development for N 2 Cyanoethyl Formamide

Chromatographic Techniques for Purity Assessment and Separation

Chromatography stands as a cornerstone for the separation and purity determination of N-(2-cyanoethyl)formamide. Both gas and liquid chromatography offer distinct advantages in resolving the compound from potential impurities and degradation products.

Gas Chromatography (GC) Methodologies

Gas chromatography, particularly with a flame ionization detector (GC-FID), is a widely employed technique for the analysis of volatile and semi-volatile organic compounds like this compound. The development of a GC-FID method involves the careful optimization of several key parameters to ensure accurate and reproducible results.

A typical GC-FID method for the analysis of residual solvents in pharmaceutical applications can be adapted for this compound. The selection of an appropriate capillary column is critical for achieving the desired separation. Columns with a stationary phase of 5% diphenyl and 95% dimethylpolysiloxane are often suitable for a broad range of organic compounds.

Method development would involve optimizing the following parameters:

Inlet Temperature: A sufficiently high temperature is required to ensure the complete and rapid vaporization of the sample without causing thermal degradation.

Oven Temperature Program: A gradient temperature program is often employed to effectively separate compounds with different boiling points. This typically involves an initial isothermal period followed by a gradual temperature ramp to a final temperature, which is then held for a specific duration.

Carrier Gas Flow Rate: The flow rate of the inert carrier gas, such as helium or nitrogen, influences the efficiency of the separation.

Detector Temperature: The FID temperature must be high enough to prevent condensation of the analytes as they exit the column.

Validation of the developed GC-FID method is essential to demonstrate its suitability for its intended purpose. This involves assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ) d-nb.inforesearchgate.net.

Table 1: Illustrative GC-FID Parameters for Analysis

| Parameter | Value |

| Column | 5% Diphenyl / 95% Dimethylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 50 °C for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temp | 300 °C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

This table presents a hypothetical set of starting parameters for method development and would require optimization for the specific analysis of this compound.

Liquid Chromatography (LC) Methodologies

High-performance liquid chromatography (HPLC) is a versatile and powerful technique for the separation and quantification of non-volatile or thermally labile compounds. For this compound, reversed-phase HPLC (RP-HPLC) is a commonly utilized mode.

In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. A common stationary phase for this purpose is a C18 (octadecylsilyl) bonded silica gel.

The development of an RP-HPLC method for this compound would focus on optimizing:

Mobile Phase Composition: A mixture of water and an organic modifier, such as acetonitrile or methanol, is typically used. The ratio of these solvents can be adjusted to control the retention time and resolution of the peaks. The addition of a small amount of an acid, like formic acid or phosphoric acid, can improve peak shape and reproducibility.

Flow Rate: The speed at which the mobile phase passes through the column affects the analysis time and separation efficiency.

Column Temperature: Maintaining a constant and often slightly elevated column temperature can improve peak symmetry and reduce viscosity.

Detection Wavelength: A UV detector is commonly used for HPLC analysis. The selection of the detection wavelength is based on the UV absorbance spectrum of this compound to ensure maximum sensitivity.

For the separation of a structurally related compound, N,N-bis(2-cyanoethyl)formamide, a reverse-phase HPLC method has been described using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid sielc.com. While not directly for this compound, these conditions can serve as a valuable starting point for method development.

Table 2: Exemplar RP-HPLC Conditions for Method Development

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

This table provides a representative set of initial conditions for RP-HPLC method development for this compound, which would necessitate further optimization and validation.

Q & A

Q. Basic

- Solid-phase extraction (SPE) : Effective for removing polar impurities (e.g., unreacted cyanoacetic acid) .

- Distillation : Suitable for large-scale purification, with boiling points adjusted based on solvent mixtures.

Advanced - High-performance liquid chromatography (HPLC) : Resolves co-eluting impurities, especially for pharmaceutical-grade purity (>99.5%) .

- Crystallization optimization : Use solvent mixtures (e.g., ethanol/water) to enhance crystal lattice formation, as described in N-(alpha-alkoxyethyl)formamide purification patents .

What analytical methods are recommended for characterizing this compound?

Q. Basic

- ¹H/¹³C NMR : Confirm structural integrity (e.g., formamide proton at δ 8.1–8.3 ppm, cyanoethyl CH₂ at δ 2.5–3.0 ppm).

- FTIR : Identify functional groups (C≡N stretch ~2240 cm⁻¹, amide C=O ~1680 cm⁻¹).

Advanced - Quantum chemical calculations : Validate spectroscopic assignments using density functional theory (DFT) .

- Mass spectrometry (HRMS) : Detect trace impurities (e.g., N-cyanoethyl byproducts) with ppm-level sensitivity .

How is this compound applied in advanced biomedical research?

Q. Advanced

- Drug intermediate synthesis : Serves as a precursor for antiretroviral agents (e.g., Abacavir analogs) via nucleophilic substitution .

- Cellular signaling studies : Its cyanoethyl group participates in Michael additions to thiols, enabling probe design for redox biology .

- Polymer chemistry : Incorporated into hydrogels for controlled drug release, leveraging its amphiphilic properties .

What safety protocols are critical when handling this compound?

Q. Basic

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods to avoid inhalation of vapors, which may cause respiratory irritation .

Advanced - Toxicology screening : Assess metabolites (e.g., cyanide release under acidic conditions) using in vitro hepatocyte models .

- Waste disposal : Neutralize with dilute NaOH before incineration to prevent environmental contamination .

How can researchers resolve stability issues during long-term storage?

Q. Advanced

- Degradation pathways : Hydrolysis of the cyano group in humid conditions generates formic acid and acrylonitrile.

- Stabilization methods :

- Stability monitoring : Use accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

What computational tools are available for predicting the reactivity of this compound?

Q. Advanced

- Molecular dynamics (MD) simulations : Model solvation effects in DMSO/water mixtures to predict reaction pathways.

- Quantitative structure-activity relationship (QSAR) : Correlate substituent effects (e.g., electron-withdrawing groups on the cyanoethyl chain) with biological activity .

- Docking studies : Predict binding affinity to enzymatic targets (e.g., HIV-1 reverse transcriptase) using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.